

An In-depth Technical Guide to the Molecular Weight of Isobornyl Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobornyl methacrylate*

Cat. No.: B097067

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular weight of **isobornyl methacrylate** (IBOMA), a monomer widely utilized in the production of high-performance polymers. The document details the calculation of the monomer's molecular weight and explores the experimental methodologies for determining the molecular weight of the resulting polymer, poly(**isobornyl methacrylate**). This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this critical chemical parameter.

Molecular Weight of the Isobornyl Methacrylate Monomer

Isobornyl methacrylate is a monomeric ester of methacrylic acid and isoborneol. Its molecular weight is a fundamental property derived from its chemical formula.

1.1. Chemical Formula

The empirical formula for **isobornyl methacrylate** is C₁₄H₂₂O₂.^{[1][2][3][4][5][6]} This formula indicates that each molecule of IBOMA is composed of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms.

1.2. Calculation of Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights for carbon, hydrogen, and oxygen are used for this calculation.

Element	Symbol	Quantity	Standard Atomic Weight (amu)	Total Mass (amu)
Carbon	C	14	~12.011[7][8][9] [10]	168.154
Hydrogen	H	22	~1.008[11][12] [13][14][15]	22.176
Oxygen	O	2	~15.999[16][17] [18]	31.998
Total		~222.328		

Based on this, the calculated molecular weight of **isobornyl methacrylate** is approximately 222.32 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[19\]](#)

Molecular Weight of Poly(isobornyl methacrylate)

Isobornyl methacrylate serves as a monomer that undergoes polymerization to form **poly(isobornyl methacrylate)**. Unlike the monomer, which has a discrete molecular weight, polymers consist of a collection of macromolecules of varying lengths. Therefore, the molecular weight of a polymer is expressed as an average, with several different types of averages being used to characterize the polymer sample.

- Number-Average Molecular Weight (M_n): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[\[20\]](#)[\[21\]](#) It is particularly sensitive to the presence of low molecular weight molecules.
- Weight-Average Molecular Weight (M_w): This average is based on the weight fraction of molecules within a given size range. It is more sensitive to the presence of high molecular weight molecules.[\[21\]](#)[\[22\]](#)
- Polydispersity Index (PDI): The PDI is the ratio of the weight-average molecular weight to the number-average molecular weight (M_w/M_n).[\[22\]](#) It provides a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample, where all polymer chains have the same length.

The molecular weight of poly(**isobornyl methacrylate**) is a critical parameter as it significantly influences the material's physical and mechanical properties, such as its glass transition temperature (Tg), hardness, and viscosity.[23]

Experimental Protocols for Molecular Weight Determination

The average molecular weight and polydispersity of polymers are determined experimentally using various techniques. The choice of method depends on the information required, the molecular weight range of the polymer, and the available resources.[22][24]

3.1. Overview of Common Techniques

Technique	Abbreviation	Measured Property	Type of Molecular Weight Average
Gel Permeation / Size Exclusion Chromatography	GPC / SEC	Hydrodynamic Volume	M_n , M_w , PDI[20][22]
Viscometry	-	Solution Viscosity	Viscosity-Average (M_v)[22][23][24]
Membrane Osmometry	-	Osmotic Pressure	M_n [20][22]
Light Scattering	-	Intensity of Scattered Light	M_w [22]
End-Group Analysis	-	Concentration of End-Groups	M_n [24]

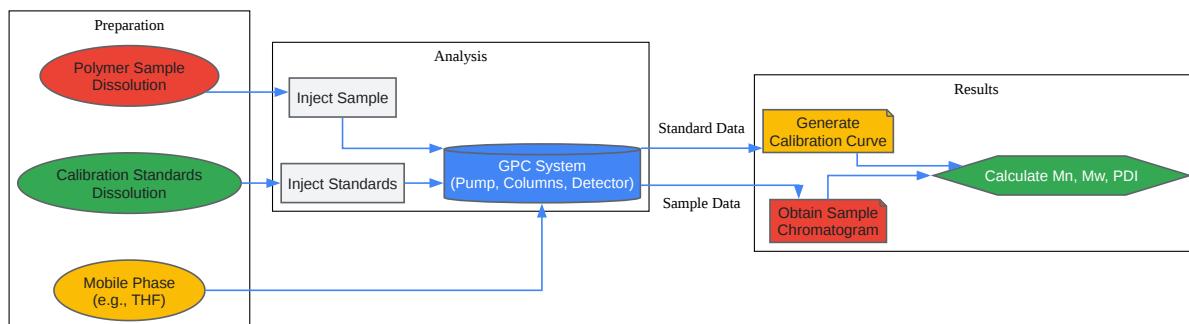
3.2. Detailed Protocol: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is one of the most widely used techniques for determining the molecular weight distribution of a polymer. The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[20]

Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of a poly(**isobornyl methacrylate**) sample.

Materials and Equipment:

- GPC system equipped with a pump, injector, column set, and a refractive index (RI) detector.
- GPC columns suitable for the expected molecular weight range and solvent.
- Poly(**isobornyl methacrylate**) sample.
- High-purity, stabilized Tetrahydrofuran (THF) as the mobile phase.
- Narrow-polydispersity polystyrene standards for calibration.
- Analytical balance, volumetric flasks, and syringes with filters.


Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
- Calibration Standard Preparation:
 - Accurately weigh and dissolve a series of narrow-polydispersity polystyrene standards in THF to create solutions of known concentration (e.g., 1 mg/mL).
 - Each standard should have a different, known molecular weight.
- Sample Preparation:
 - Accurately weigh the poly(**isobornyl methacrylate**) sample and dissolve it in THF to a known concentration (typically 1-2 mg/mL).
 - Ensure the polymer is fully dissolved, which may require gentle agitation.
 - Filter the sample solution through a syringe filter (e.g., 0.45 μm) to remove any particulate matter.

- GPC System Setup and Equilibration:
 - Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
 - Allow the system, including the columns and detector, to equilibrate until a stable baseline is achieved.
- Calibration Curve Generation:
 - Inject the prepared polystyrene standard solutions one by one, from highest to lowest molecular weight.
 - Record the retention time for the peak maximum of each standard.
 - Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
- Sample Analysis:
 - Inject the filtered poly(**isobornyl methacrylate**) sample solution into the GPC system.
 - Record the resulting chromatogram.
- Data Analysis:
 - Using the GPC software and the generated calibration curve, determine the M_n , M_w , and PDI of the poly(**isobornyl methacrylate**) sample. The software calculates these values by integrating the area under the sample's chromatogram and relating the retention time at each point to a molecular weight via the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for determining polymer molecular weight using Gel Permeation Chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for Polymer Molecular Weight Determination by GPC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobornyl Methacrylate | C₁₄H₂₂O₂ | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Isobornyl Methacrylate (IBOMA) CAS 7534-94-3 – High-Purity Industrial Monomer | WaycooChem [waycoochem.com]

- 5. Isobornyl Methacrylate (IBOMA) | CAS 7534-94-3 | Monomer for Coatings & Adhesives -
Nexal Inc [nexalinc.com]
- 6. CAS 7534-94-3: Isobornyl methacrylate | CymitQuimica [cymitquimica.com]
- 7. byjus.com [byjus.com]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights
[ciaaw.org]
- 12. quora.com [quora.com]
- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 14. Hydrogen - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 22. researchgate.net [researchgate.net]
- 23. geniusjournals.org [geniusjournals.org]
- 24. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules
[resolve.cambridge.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Weight of Isobornyl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097067#understanding-the-molecular-weight-of-isobornyl-methacrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com